molecular formula C16H14ClN3O2S B5877589 2-(4-chlorophenyl)sulfonyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazole

2-(4-chlorophenyl)sulfonyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazole

Cat. No.: B5877589
M. Wt: 347.8 g/mol
InChI Key: HLFRCVHQKZWCLX-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)sulfonyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazole is a heterocyclic compound that features a unique combination of a benzimidazole ring fused with a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)sulfonyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazole typically involves the condensation of 2-aminobenzimidazole with appropriate sulfonyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis starting from commercially available starting materials. The process generally includes the formation of intermediate compounds, which are then subjected to further reactions to yield the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)sulfonyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)sulfonyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylsulfonylphenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine
  • Pyrimido[1,2-a]benzimidazoles
  • Indole derivatives

Uniqueness

2-(4-chlorophenyl)sulfonyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzimidazole ring with a pyrazine ring and a sulfonyl group makes it a versatile scaffold for drug development .

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2S/c17-12-5-7-13(8-6-12)23(21,22)19-9-10-20-15-4-2-1-3-14(15)18-16(20)11-19/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFRCVHQKZWCLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC3=CC=CC=C32)CN1S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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